2-Chloro-3-cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine
Overview
Description
2-Chloro-3-cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine is a complex organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of chlorine, cyano, and trifluoromethyl groups attached to a pyridine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the nucleophilic substitution reaction of 3-chloro-5-trifluoromethyl-2-pyridyl chloride with a suitable cyano source under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired compound from reaction by-products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid derivative.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Coupling: Palladium catalysts with boronic acids or esters in the presence of a base.
Major Products
The major products formed from these reactions include substituted pyridines, amines, carboxylic acids, and various coupled aromatic compounds .
Scientific Research Applications
2-Chloro-3-cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-3-cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine is largely dependent on its interaction with molecular targets. The compound’s functional groups allow it to bind to specific enzymes or receptors, inhibiting their activity or altering their function. For example, the cyano group can form hydrogen bonds with active site residues, while the trifluoromethyl group enhances lipophilicity and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A halogenated pyridine derivative with similar applications in organic synthesis.
2-Chloro-5-(trifluoromethyl)pyridine: Another related compound used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
2-Chloro-3-cyano-5-(trifluoromethyl)pyridine: Shares structural similarities and is used in similar research and industrial applications.
Uniqueness
2-Chloro-3-cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine is unique due to the presence of both cyano and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it particularly useful in designing molecules with specific biological activities and chemical reactivity.
Properties
IUPAC Name |
2-chloro-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl2F3N3/c13-9-2-8(12(15,16)17)5-19-10(9)7-1-6(3-18)11(14)20-4-7/h1-2,4-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGACRBIHNBVBHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)Cl)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl2F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901164444 | |
Record name | 3,6′-Dichloro-5-(trifluoromethyl)[2,3′-bipyridine]-5′-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901164444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339029-77-5 | |
Record name | 3,6′-Dichloro-5-(trifluoromethyl)[2,3′-bipyridine]-5′-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339029-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6′-Dichloro-5-(trifluoromethyl)[2,3′-bipyridine]-5′-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901164444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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